Phenyl hydrogen phenylmalonate
Description
Significance of Malonate Monoesters as Versatile Synthetic Building Blocks
Malonate monoesters, including Phenyl hydrogen phenylmalonate, are widely recognized as versatile building blocks in organic synthesis. Their utility stems from the presence of multiple reactive sites within a relatively simple molecular framework. The acidic proton of the carboxylic acid group can be easily removed, and the ester can be hydrolyzed or transesterified. researchgate.netbeilstein-journals.org The methylene (B1212753) group, activated by two adjacent carbonyl groups, is a key feature, making it susceptible to deprotonation to form a stable enolate. This enolate can then participate in a wide array of carbon-carbon bond-forming reactions.
The malonic ester synthesis, a classic named reaction, exemplifies the synthetic utility of malonate derivatives. wikipedia.orgmasterorganicchemistry.com This synthesis allows for the conversion of diethyl malonate or similar esters into substituted acetic acids. wikipedia.org While the traditional malonic ester synthesis starts with a diester, the principles are applicable to monoesters, which offer the advantage of having one carboxylic acid group already present, potentially simplifying subsequent synthetic steps. beilstein-journals.org The presence of both ester and carboxylic acid functionalities allows for selective reactions. For instance, the carboxylic acid can be activated and reacted with a nucleophile while the ester group remains intact, or vice versa. This differential reactivity is a cornerstone of their versatility.
Furthermore, malonate monoesters are crucial precursors in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. ontosight.aithieme-connect.com They can be used to introduce a carboxymethyl group or a substituted variant thereof into a target molecule. The decarboxylation of malonic acids and their monoesters is another important transformation, often proceeding readily upon heating to yield substituted carboxylic acids. researchgate.net This reaction is a key step in many synthetic sequences involving malonate derivatives.
The ability to undergo asymmetric transformations is another significant aspect of malonate monoesters' utility. acs.orgresearchgate.net The prochiral center at the alpha-carbon allows for enantioselective reactions, leading to the synthesis of optically active compounds. This is particularly important in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-phenylpropanedioic acid | nih.gov |
| Molecular Formula | C9H8O4 | chemicalbook.com |
| Molecular Weight | 180.16 g/mol | chemicalbook.com |
| Synonyms | Phenylmalonic acid, 2-Phenylmalonic acid | chemicalbook.com |
Historical Development of Phenylmalonate Derivatives in Chemical Synthesis
The history of phenylmalonate derivatives is intrinsically linked to the broader development of malonic ester chemistry. The malonic ester synthesis itself was developed in the late 19th century and quickly became a fundamental tool for organic chemists. Early methods for preparing phenylmalonic acid and its esters were often lengthy and involved multiple steps, starting from materials like benzyl (B1604629) chloride. google.com These processes included the conversion of benzyl chloride to benzyl cyanide, followed by transformation to phenylacetic acid and its esters, which could then be converted to diethyl phenylmalonate. google.com
A significant advancement came with the discovery of methods to prepare phenylmalonic acid and its diesters directly from chlorobenzene (B131634). google.com This improved process involved the reaction of chlorobenzene with finely dispersed sodium in toluene (B28343) to form phenylsodium, which was then converted to benzylsodium (B3045699) and subsequently carbonated to yield phenylmalonic acid. google.com This streamlined the synthesis and made these valuable intermediates more accessible.
The development of methods for the selective monohydrolysis of dialkyl malonates, including diethyl phenylmalonate, was another crucial step. researchgate.net These methods allow for the efficient preparation of the corresponding monoesters, such as this compound, in high yields without causing decarboxylation. researchgate.net This was a significant improvement over previous methods that often resulted in a mixture of products.
In recent decades, the focus has shifted towards asymmetric synthesis. The development of enzyme-mediated and organocatalytic methods for the asymmetric decarboxylation and hydrolysis of phenylmalonate derivatives has been a major area of research. researchgate.netacs.orgresearchgate.net For example, enzymes like penicillin G acylase have been shown to be highly effective in the asymmetric hydrolysis of dimethyl phenylmalonate to produce the corresponding chiral monoester. researchgate.net Similarly, the use of chiral catalysts in the decarboxylation of phenylmalonic acids and their hemiesters has enabled the synthesis of optically active monoacids and monoesters. researchgate.net These advancements have greatly expanded the utility of phenylmalonate derivatives in the synthesis of enantiomerically pure compounds.
Scope and Research Focus on Phenylmalonate Monoesters
The current research landscape for phenylmalonate monoesters, including this compound, is diverse and continues to expand. A primary area of focus remains their application as versatile intermediates in the synthesis of complex organic molecules. Researchers are constantly exploring new ways to utilize their unique reactivity to construct challenging molecular architectures.
A significant portion of current research is dedicated to the development of new and improved methods for the asymmetric synthesis of chiral compounds using phenylmalonate monoesters as starting materials or key intermediates. This includes the design of more efficient and selective catalysts for asymmetric transformations such as hydrolysis, decarboxylation, and alkylation. acs.orgresearchgate.netresearchgate.net The goal is to achieve high enantioselectivity under mild reaction conditions, which is a key requirement for the synthesis of pharmaceuticals and other biologically active molecules.
Another active area of investigation is the use of phenylmalonate derivatives in the synthesis of novel materials. For instance, they can be used as building blocks for the creation of polymers and coordination complexes with interesting properties. acs.orgdaneshyari.com The ability of the phenylmalonate ligand to bridge metal centers has been exploited to construct polymeric networks with specific magnetic and structural characteristics. acs.org
Furthermore, there is ongoing research into the biological activities of compounds derived from phenylmalonate monoesters. For example, derivatives of phenylmalonic acid have been investigated for their potential as antibiotics. nih.gov This highlights the interdisciplinary nature of research in this field, which spans from fundamental organic synthesis to medicinal chemistry and materials science.
Interactive Data Table: Research Findings on Phenylmalonate Derivatives
| Research Area | Key Finding | Reference |
| Asymmetric Synthesis | Penicillin G acylase can asymmetrically hydrolyze dimethyl phenylmalonate to the chiral monoester with high enantioselectivity. | researchgate.net |
| Catalysis | Copper(I) and chiral alkaloids can catalyze the asymmetric decarboxylation of phenylmalonic hemiesters. | researchgate.net |
| Materials Science | Phenylmalonate can act as a bridging ligand to form polymeric copper(II) complexes with specific magnetic properties. | acs.org |
| Medicinal Chemistry | Malonamide derivatives synthesized from phenylmalonates have shown antibacterial activity against MRSA. | nih.gov |
| Synthetic Methodology | Selective monohydrolysis of dialkyl phenylmalonates can be achieved in high yield using aqueous KOH with a co-solvent. | researchgate.net |
Structure
3D Structure
Properties
CAS No. |
21601-78-5 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
3-oxo-3-phenoxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C15H12O4/c16-14(17)13(11-7-3-1-4-8-11)15(18)19-12-9-5-2-6-10-12/h1-10,13H,(H,16,17) |
InChI Key |
IDJNJFYWPMDFNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Phenylmalonate Monoesters
Selective Monohydrolysis and Monosaponification of Diaryl or Dialkyl Phenylmalonates
The selective cleavage of one of the two ester groups in a symmetric diaryl or dialkyl phenylmalonate is a common and effective strategy for the synthesis of phenyl hydrogen phenylmalonate. This transformation can be achieved through both chemical and enzymatic methods, with the latter offering the advantage of enantioselectivity.
Chemical Monohydrolysis Strategies (e.g., Aqueous KOH)
The selective monohydrolysis of symmetric diesters, including dialkyl phenylmalonates, can be accomplished with high efficiency using aqueous potassium hydroxide (KOH). researchgate.net This method is practical and yields the corresponding half-esters in high yields without inducing decarboxylation. researchgate.net The key to achieving high selectivity is the use of a co-solvent, such as tetrahydrofuran (THF) or acetonitrile, at a controlled temperature of 0°C. researchgate.net Typically, 0.8 to 1.2 equivalents of aqueous KOH are employed. researchgate.net It has been observed that the selectivity of this process tends to increase with the hydrophobicity of the substrate. researchgate.net
Another approach for the partial hydrolysis of diethyl phenylmalonate involves the use of a 0.25 M aqueous sodium carbonate (Na₂CO₃) solution, which can furnish the mono-acid in a 92% yield after optimization. researchgate.net
| Diester Substrate | Reagent | Co-solvent | Temperature | Yield of Monoester |
|---|---|---|---|---|
| Dialkyl Malonates | 0.8-1.2 equiv. aq. KOH | THF or Acetonitrile | 0°C | High |
| Diethyl Phenylmalonate | 0.25 M aq. Na₂CO₃ | Not specified | Not specified | 92% |
Enzymatic Enantioselective Monohydrolysis (e.g., Pig Liver Esterase)
Enzymatic methods provide an elegant route to chiral monoesters through the enantioselective hydrolysis of prochiral diesters. Pig Liver Esterase (PLE, E.C. 3.1.1.1) is a widely utilized enzyme for this purpose due to its ability to catalyze the asymmetric hydrolysis of a variety of substrates, including malonates. wikipedia.orgresearchgate.net This biocatalyst can differentiate between two enantiotopic ester groups within a prochiral molecule, leading to the formation of a single enantiomer of the resulting carboxylic acid. wikipedia.org
α,α-Disubstituted malonate diesters are particularly suitable substrates for PLE. researchgate.net The enzyme's active site, which contains a catalytically active serine residue, facilitates the selective hydrolysis of one of the ester groups based on the substrate's binding conformation. wikipedia.org The enantioselectivity of the hydrolysis of prochiral 2-aryl-2-alkyl-disubstituted diethyl malonates catalyzed by PLE can be significantly enhanced by using a mixture of co-solvents. For instance, with diethyl 2-phenyl-2-methylmalonate as a model substrate, the highest enantioselectivity (96% ee for the R-isomer) was achieved in a buffer-isopropanol-tert-butanol (8:1:1) mixture. researchgate.net
| Substrate | Enzyme | Reaction Conditions | Enantiomeric Excess (ee) | Product Configuration |
|---|---|---|---|---|
| Prochiral 2-aryl-2-alkyl-disubstituted diethyl malonates | Pig Liver Esterase (PLE) | Buffer-i-PrOH-t-BuOH (8:1:1) | Up to 96% | R-isomer |
| Tertiary-alkyl malonic diesters | Pig Liver Esterase (PLE) | Not specified | Up to 96% | Not specified |
Practical Considerations for Large-Scale Synthesis
For industrial applications, the practicality and scalability of a synthetic method are of paramount importance. The selective monohydrolysis of symmetric diesters using aqueous base is a procedure that is well-suited for large-scale synthesis. nih.gov The reaction conditions are considered environmentally benign, as they primarily involve water, a small amount of a volatile co-solvent, and inexpensive reagents. nih.gov Furthermore, this method does not generate hazardous by-products, which simplifies waste management and reduces the environmental impact. nih.gov The straightforward nature of the procedure and the high purity of the resulting monoalkyl malonates contribute to its potential utility in process chemistry. nih.gov
Direct Monoesterification of Phenylmalonic Acid
An alternative and more direct approach to this compound is the monoesterification of phenylmalonic acid. This strategy avoids the initial synthesis of a diester and subsequent hydrolysis step.
Acid-Catalyzed Esterification Dynamics for Monosubstituted Malonates
The direct esterification of a carboxylic acid with an alcohol is a classic transformation that is typically catalyzed by an acid. mdpi.com In the case of dicarboxylic acids like phenylmalonic acid, achieving selective monoesterification can be challenging. Boric acid has been shown to be an effective catalyst for the monoesterification of malonic acid, with the proposed mechanism involving a chelation of the two carboxylic acid groups, a process that is not possible for the monoester product. bond.edu.auresearchgate.net
Conventional strong acids, such as concentrated sulfuric acid, can also be employed as catalysts. google.com The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. mdpi.com
Optimization of Reaction Conditions for Yield and Selectivity
The successful selective monoesterification of phenylmalonic acid hinges on the careful optimization of reaction conditions. Factors such as the choice of catalyst, solvent, temperature, and stoichiometry of the reactants all play a crucial role in maximizing the yield of the desired monoester while minimizing the formation of the diester byproduct. nih.govresearchgate.net
When using sulfuric acid as a catalyst for the esterification of phenylmalonic acid with methanol, yields of up to 87% of the diester are possible with a 3 to 1 mole ratio of sulfuric acid to phenylmalonic acid. google.com It is also noted that allowing the reaction mixture to stir at room temperature for several hours before heating to 65°C is important for achieving high yields. google.com
For the mono-esterification of substituted malonic acids, a study utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent found that cooling the reaction to -15°C was optimal, presumably by limiting the decomposition of the malonic acid derivative. nih.gov The use of acetonitrile as a solvent allowed for the isolation of the pure monoester after a simple aqueous work-up. nih.gov With boric acid as a catalyst, the reaction conditions can be tuned to favor the monoester product, with yields ranging from 56-80%. bond.edu.auresearchgate.net These reactions can be conducted using an excess of the alcohol as the solvent or with stoichiometric amounts of the alcohol in acetonitrile with moderate heating. bond.edu.auresearchgate.net
| Malonic Acid Derivative | Catalyst/Reagent | Solvent | Key Conditions | Yield of Monoester |
|---|---|---|---|---|
| 2-Methylmalonic acid | DCC/DMAP | CH₃CN | Initial cooling to -15°C | 52% (after aqueous work-up) |
| Malonic acid | Boric acid | Excess alcohol or Acetonitrile | Moderate heating | 56-80% |
Carboxylation Reactions for Phenylmalonate Monoester Precursors
The synthesis of phenylmalonate monoester precursors can be efficiently achieved through carboxylation reactions, which involve the introduction of a carboxyl group into a molecule.
Carbon Dioxide Incorporation with Benzyl (B1604629) Acetate Compounds
A key method for preparing phenylmalonate monoester compounds involves the carboxylation of benzyl acetate derivatives using carbon dioxide. google.com In this process, an organic amine alkali metal salt acts as a base to remove a proton from the alpha-position of the benzyl acetate compound. This generates a carbanion, which is a reactive intermediate. google.com This carbanion then undergoes a nucleophilic attack on carbon dioxide in a carboxylation reaction. google.com The product of this reaction is a phenylmalonate monoester alkali metal salt, which precipitates as a solid. google.com Subsequent acidification of this salt with an inorganic acid solution yields the final phenylmalonate monoester compound. google.com
This method offers a significant advantage by avoiding the use of expensive silylating reagents, such as hexamethyldisilazane, which were employed in earlier methods to generate the necessary carbanion intermediate. google.com The reaction is typically conducted under nitrogen protection and at low temperatures to control reactivity. For instance, the reaction can be initiated at -10 to -5 °C, followed by warming and then cooling again to -25 °C for the introduction of carbon dioxide gas. google.com
One-Pot Synthetic Routes to Phenylmalonate Monoester Salts
The synthesis of phenylmalonate monoester salts can be streamlined into a one-pot process, enhancing efficiency and reducing the need for isolating intermediates. google.com In this approach, the benzyl acetate compound is dissolved in an appropriate organic solvent, such as tetrahydrofuran (THF), and cooled. google.com An organic amine alkali metal salt, like pyrrolidyl lithium in a hexane solution, is then added to form the carbanion. google.com After a suitable reaction time, carbon dioxide gas is directly introduced into the same vessel. google.com
Table 1: Example of a One-Pot Synthesis of a Phenylmalonate Monoester
| Starting Material | Base | Solvent | CO2 Introduction Temp. | Final Product | Yield |
| 4-(4-methoxy-benzyloxy)phenylacetic acid-4-methoxy-benzyl ester | 2mol/L pyrrolidyl lithium | Tetrahydrofuran (THF) | -25 °C | 4-(4-methoxy-benzyloxy)phenylmalonic acid-4-methoxy-benzyl monoester | 89% |
Data sourced from a specific embodiment of the described one-pot synthesis. google.com
Chemoenzymatic Synthetic Approaches to Chiral Phenylmalonate Monoesters
The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of chemoenzymatic methods for synthesizing chiral phenylmalonate monoesters. These approaches leverage the high stereoselectivity of enzymes to create specific chiral centers.
Integration of Enzymatic Transformations for Stereocontrol
Enzymatic transformations are a cornerstone for achieving stereocontrol in the synthesis of chiral malonates. One of the most common methods to obtain chiral α,α-dialkylmalonates is through the enzymatic resolution of a racemic mixture of the corresponding malonic acids or their diesters. frontiersin.org This process utilizes enzymes that selectively act on one enantiomer, allowing for the separation of the two.
Lipases are particularly common in these synthetic pathways. For example, a chemo-enzymatic route can involve a lipase-mediated Baeyer-Villiger oxidation as a key step to produce a chiral precursor. mdpi.com Enzymes like Candida antarctica lipase B are also used for the synthesis of polyesters from malonate diesters, demonstrating their versatility in reactions involving malonate structures. whiterose.ac.uk The high selectivity of enzymes, such as transaminases and ketoreductases, has proven beneficial in industrial asymmetric amination and ketone reduction processes, highlighting the power of biocatalysts in creating specific stereoisomers. researchgate.net
Enzyme-Catalyzed Formation of Precursors for Chiral Centers
Enzymes are pivotal in forming the initial chiral building blocks that are subsequently converted into the target chiral phenylmalonate monoesters. The synthesis of chiral alcohols through the enzymatic asymmetric reduction of prochiral carbonyl compounds is a well-established method for producing these valuable intermediates. researchgate.net
Recent advancements in protein engineering have significantly broadened the application of enzymes in synthesis. dovepress.com For instance, amine dehydrogenases have been engineered to catalyze the synthesis of chiral amines from ketones via reductive amination. dovepress.com Similarly, transaminases, which use pyridoxal 5'-phosphate (PLP) as a cofactor, are extensively used for the stereoselective transfer of amino groups to create chiral amines from prochiral ketones. researchgate.netdovepress.com These enzyme-generated chiral molecules can then serve as precursors, with their stereocenters being incorporated into the final phenylmalonate monoester structure through subsequent chemical reactions.
Reaction Mechanisms and Transformations of Phenylmalonate Monoesters
Decarboxylation Pathways
Decarboxylation, the removal of a carboxyl group and the release of carbon dioxide, is a key reaction of phenylmalonate monoesters. This can be achieved through thermal or enzymatic methods.
The malonic ester synthesis is a classic method for preparing substituted acetic acids, and its final step involves decarboxylation. uobabylon.edu.iqwikipedia.org After a malonic ester is alkylated at the alpha-carbon and the ester groups are hydrolyzed to form a substituted malonic acid, heating the compound leads to the loss of one carboxyl group as carbon dioxide. masterorganicchemistry.com This thermal decarboxylation proceeds readily because the malonic acid can form a cyclic, six-membered transition state resembling a beta-keto acid. This process results in the formation of an enol, which then tautomerizes to the more stable substituted acetic acid. masterorganicchemistry.com Phenylmalonic acid itself readily decarboxylates to phenylacetic acid, and care must be taken during its synthesis and handling to avoid temperatures above 30°C to prevent this reaction. google.com
The general transformation can be summarized as follows:
| Starting Material | Conditions | Product | Byproduct |
| Diethyl Phenylmalonate | 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) 3. H₃O⁺, Heat | α-Phenyl Substituted Acetic Acid | CO₂ |
| Phenylmalonic Acid | Heat | Phenylacetic Acid | CO₂ |
This interactive table summarizes the thermal decarboxylation process, a key step in the malonic ester synthesis.
Arylmalonate decarboxylase (AMDase) is a cofactor-independent enzyme that catalyzes the highly stereoselective decarboxylation of α-arylmalonic acids to produce optically pure α-arylcarboxylic acids. frontiersin.orgresearchgate.net Originally isolated from the soil bacterium Bordetella bronchiseptica, AMDase has a broad substrate spectrum and is a valuable biocatalyst for synthesizing chiral compounds, including profens, which are non-steroidal anti-inflammatory drugs. frontiersin.orgnih.gov The wild-type enzyme is strictly (R)-selective, but protein engineering has produced (S)-selective variants. frontiersin.org
The mechanism of AMDase involves the formation of a high-energy enediolate intermediate after the cleavage of a C-C bond. nih.gov The enzyme's active site contains a "dioxyanion hole" composed of several hydrogen bonds that stabilize the remaining pro-(S)-carboxylate group of the substrate. researchgate.net This stabilization is crucial for the subsequent decarboxylation step. researchgate.net In silico docking models show that upon decarboxylation, the resulting enediolate intermediate is stabilized by these same hydrogen bonds. nih.gov The delocalization of electron density into the phenyl group of the substrate further helps to stabilize this intermediate. nih.govmanchester.ac.uk
Following decarboxylation, the stabilized enediolate intermediate is protonated in a stereoselective manner to yield the final chiral carboxylic acid product. frontiersin.org In the wild-type enzyme, a key cysteine residue (Cys188) acts as the proton donor, delivering a proton to the si-face of the enolate, resulting in the (R)-enantiomer. frontiersin.orgresearchgate.net Enzyme engineering has allowed for the inversion of this selectivity. By creating variants where the key cysteine is relocated (e.g., G74C), the proton can be delivered to the opposite face of the enolate, yielding the (S)-enantiomer. researchgate.netnih.gov The stereochemical outcome is highly dependent on the substrate; for instance, some AMDase variants decarboxylate aromatic malonates with retention of configuration but decarboxylate corresponding alkenyl malonates with inversion of configuration, suggesting different binding modes and mechanisms. chemrxiv.orgchemrxiv.org
The substrate specificity and selectivity of AMDase are governed by the architecture of its active site. The active site features a large, solvent-accessible cavity that accommodates the aryl (e.g., phenyl) substituent of the malonate. nih.gov Opposite this large pocket is a smaller hydrophobic pocket that accommodates the second, smaller substituent at the α-carbon. nih.govresearchgate.net The destabilization of one of the carboxylate groups (the pro-(R) carboxylate in the wild-type) occurs in a hydrophobic pocket, which facilitates its cleavage. researchgate.netresearchgate.net The other carboxylate group (pro-(S)) is held tightly in the dioxyanion hole. researchgate.net The size of the substituents is critical; AMDase can convert arylmalonates with small second substituents like hydrogen or methyl, but α-ethyl arylmalonates are not converted, likely due to steric hindrance or unfavorable electronic effects that impede the stabilization of the planar enediolate intermediate. researchgate.net
Kinetic Parameters of Wild-Type AMDase for Various Substrates
| Substrate | Kₘ (mM) | kcat (s⁻¹) |
| α-(furan-2-yl) malonic acid | 10.1 ± 4.5 | 188.2 ± 77 |
| α-phenyl malonic acid | ~10 | ~370 |
This interactive table compares the kinetic parameters of AMDase with different substrates, highlighting its efficiency. nih.gov
Enzymatic Decarboxylation by Arylmalonate Decarboxylase (AMDase)
Alkylation and Substitution Reactions at the Alpha-Carbon
The carbon atom situated between the two carbonyl groups of a phenylmalonate ester is known as the alpha-carbon. The protons attached to this carbon are particularly acidic (pKa ≈ 13) because the resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms of the carbonyl groups. masterorganicchemistry.com
This acidity allows for the easy deprotonation of the alpha-carbon by a moderately strong base, such as sodium ethoxide, to form a nucleophilic enolate. wikipedia.orgmasterorganicchemistry.com This enolate can then participate in nucleophilic substitution reactions, most commonly with alkyl halides in an SN2 reaction, to form a new carbon-carbon bond at the alpha-position. wikipedia.orgmasterorganicchemistry.comyoutube.com This process is a cornerstone of the malonic ester synthesis. uobabylon.edu.iq The reaction is highly efficient for primary alkyl halides and methyl halides. youtube.com If desired, the process of deprotonation and alkylation can be repeated to introduce a second, different alkyl group, leading to dialkylated products. wikipedia.org These alkylation reactions are fundamental for creating a wide variety of substituted acetic acids following the subsequent hydrolysis and thermal decarboxylation steps. uobabylon.edu.iqmasterorganicchemistry.com Friedel-Crafts alkylation and acylation reactions are also important methods for forming C-C bonds with aromatic rings, but they proceed through a different mechanism involving electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.comyoutube.comchemistrysteps.com
Enolate Chemistry and Nucleophilic Attack
The key to the reactivity of phenylmalonate monoesters lies in the acidity of the α-hydrogen. The electron-withdrawing nature of the two adjacent ester groups significantly increases the acidity of the proton on the central carbon (pKa ≈ 13 for diethyl malonate), allowing for its easy removal by a moderately strong base, such as an alkoxide. libretexts.orglibretexts.org This deprotonation results in the formation of a resonance-stabilized enolate ion. masterorganicchemistry.comlibretexts.org
The negative charge in the enolate is delocalized over the α-carbon and the oxygen atoms of both carbonyl groups, which accounts for its stability. masterorganicchemistry.com This stabilized enolate is a soft nucleophile and can readily attack a variety of electrophiles in nucleophilic substitution or addition reactions. nih.gov The phenyl group attached to the α-carbon further influences the enolate's stability through resonance, though it can also introduce steric hindrance that may affect the approach of the electrophile.
Introduction of Diverse Alkyl and Aryl Groups
The nucleophilic character of the phenylmalonate enolate is widely exploited for the formation of new carbon-carbon bonds at the α-position through alkylation and arylation reactions.
Alkylation: The reaction of the enolate with an alkyl halide proceeds via an SN2 mechanism, where the enolate anion displaces the halide leaving group. libretexts.orglibretexts.org This method is highly efficient for introducing primary and secondary alkyl groups. The use of bulky bases like lithium diisopropylamide (LDA) can ensure the complete and irreversible formation of the enolate, preventing side reactions. libretexts.org
Arylation: Introducing an aryl group directly onto the malonate is more challenging because aryl halides are generally poor substrates for SN2 reactions. wikipedia.org However, transition-metal-catalyzed cross-coupling reactions have provided effective solutions. Palladium-catalyzed methods, for instance, have been shown to couple aryl bromides and chlorides with malonate enolates. nih.govwits.ac.za Additionally, copper-catalyzed procedures, such as using copper(I) iodide with cesium carbonate, offer a mild and general route for the α-arylation of malonates with aryl iodides. wikipedia.orgnih.govresearchgate.net
| Reaction | Reagents/Catalysts | Substrate | Product Type | Ref. |
| Alkylation | Base (e.g., NaOEt, LDA), Alkyl Halide (R-X) | Phenylmalonate Monoester | α-Alkyl-α-phenylmalonate | libretexts.org |
| Palladium-Catalyzed Arylation | Pd Catalyst, Ligand, Base, Aryl Halide (Ar-X) | Phenylmalonate Monoester | α-Aryl-α-phenylmalonate | nih.gov |
| Copper-Catalyzed Arylation | CuI, Ligand, Base (e.g., Cs₂CO₃), Aryl Iodide | Phenylmalonate Monoester | α-Aryl-α-phenylmalonate | nih.gov |
Condensation Reactions of Phenylmalonate Monoesters
Phenylmalonate monoesters serve as key components in various condensation reactions, which are fundamental for constructing larger molecular frameworks.
Aldol and Mannich-Type Additions with Carbonyls and Imines
Aldol-Type Additions: In a reaction analogous to the classic aldol addition, the enolate of a phenylmalonate monoester can act as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.comyoutube.com The initial product is a β-hydroxy derivative. These reactions are often base-catalyzed to generate the required enolate. youtube.com Malonic acid half oxyesters (MAHOs) can serve as effective precursors for ester enolates in these transformations through a decarboxylation process. nih.gov
Mannich-Type Additions: The Mannich reaction involves the aminoalkylation of an acidic proton located on the α-carbon. nih.govrsc.org The enolate of the phenylmalonate monoester attacks an electrophilic iminium ion, which is typically pre-formed from an amine and an aldehyde. This reaction is a powerful tool for synthesizing β-amino esters. nih.govrsc.org Decarboxylative Mannich reactions using substituted malonic acid half oxyesters (SMAHOs) provide a direct route to β-amino acid derivatives. researchgate.net
Knoevenagel and Michael Addition Reactions
Knoevenagel Condensation: This reaction involves the condensation of an active methylene (B1212753) compound, such as a phenylmalonate monoester, with an aldehyde or ketone, usually catalyzed by a weak base like an amine. wikipedia.orgorganicreactions.orgthermofisher.com The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product, often referred to as a Knoevenagel adduct. wikipedia.org The Doebner modification of this reaction utilizes pyridine as a catalyst and solvent, which can also promote decarboxylation when a carboxylic acid group is present. organic-chemistry.org
Michael Addition: As a soft nucleophile, the enolate of a phenylmalonate monoester is an excellent donor for Michael (or conjugate) additions. wikipedia.orgmasterorganicchemistry.com In this reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). organicchemistrytutor.com This 1,4-addition is a versatile method for forming 1,5-dicarbonyl compounds and has been developed into highly enantioselective processes using chiral catalysts. rsc.orgias.ac.in
| Condensation Reaction | Electrophile | Key Intermediate | Product Type | Ref. |
| Aldol-Type Addition | Aldehyde or Ketone | Phenylmalonate Enolate | β-Hydroxy Ester | masterorganicchemistry.com |
| Mannich-Type Addition | Iminium Ion | Phenylmalonate Enolate | β-Amino Ester | nih.gov |
| Knoevenagel Condensation | Aldehyde or Ketone | Phenylmalonate Enolate | α,β-Unsaturated Ester | wikipedia.org |
| Michael Addition | α,β-Unsaturated Carbonyl | Phenylmalonate Enolate | 1,5-Dicarbonyl Compound | wikipedia.org |
Galat Olefination Reactions
The Galat olefination is a specific application of substituted malonic acid half oxyesters (SMAHOs) that serves as an alternative to the Wittig reaction for the synthesis of olefins from aldehydes. The reaction likely proceeds through the formation of a β-lactone intermediate, which then undergoes spontaneous decarboxylation to yield the final alkene product. researchgate.net This method is particularly useful as it leverages the pronucleophilic nature of SMAHOs, which act as enolate equivalents upon decarboxylation. nih.gov
Cyclization Reactions for Formation of Heterocyclic Compounds
Phenylmalonate esters are crucial building blocks in the synthesis of a wide variety of heterocyclic compounds, particularly six-membered rings. nih.gov A prominent example is the synthesis of barbiturates, a class of sedative-hypnotic drugs. uobasrah.edu.iqmdpi.com
In a typical synthesis, a disubstituted diethyl phenylmalonate (where the second substituent has been introduced via alkylation) undergoes a cyclocondensation reaction with urea (B33335) in the presence of a strong base like sodium ethoxide. orgsyn.orgirapa.org This reaction leads to the formation of the pyrimidine-2,4,6-trione core structure characteristic of barbituric acids. Phenobarbital, for instance, is synthesized from diethyl ethylphenylmalonate and urea. wikipedia.orgmdpi.com These cyclization reactions are a testament to the utility of phenylmalonate derivatives in constructing complex, biologically active molecules. quimicaorganica.orgsemanticscholar.org
Amidation Reactions and Malonamide Formation of Phenylmalonate Monoesters
The conversion of phenylmalonate monoesters, such as phenyl hydrogen phenylmalonate, into malonamides represents a crucial transformation in organic synthesis, providing access to a diverse range of compounds with potential applications in medicinal chemistry and materials science. This process can be achieved through two primary pathways: direct coupling of the carboxylic acid moiety with an amine or the amidation of the ester functional group. Both approaches involve specific reaction mechanisms and conditions to achieve the desired malonamide products.
The direct amidation of the carboxylic acid function of a phenylmalonate monoester with an amine is a common and versatile method for forming the corresponding N-substituted malonamide. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A wide array of coupling reagents, developed extensively for peptide synthesis, are employed for this purpose. These reagents effectively convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting the formation of the amide bond.
Common classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and suppress racemization. Phosphonium salts, for instance, (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective activators. The general mechanism involves the formation of a highly reactive O-acylisourea intermediate (with carbodiimides) or an activated ester (with phosphonium/uronium salts), which is then readily attacked by the amine to furnish the malonamide.
Alternatively, catalytic methods for the direct amidation of the carboxylic acid group have gained prominence due to their improved atom economy and milder reaction conditions. Boronic acids, for example, have emerged as efficient catalysts for the dehydrative amidation of carboxylic acids. The proposed mechanism involves the formation of an acyloxyboronic acid intermediate, which then reacts with the amine to yield the amide and regenerate the catalyst.
The second major pathway to malonamides from phenylmalonate monoesters is the direct amidation of the ester group. While esters are generally less reactive towards amines than activated carboxylic acids, this transformation can be achieved under specific conditions, often requiring a catalyst. Transition metal catalysts, such as those based on manganese, have been shown to effectively catalyze the direct amidation of a variety of esters with primary and secondary amines. The reaction mechanism is believed to proceed through an acid-base interaction rather than an oxidative addition-reductive elimination pathway. Another approach involves the use of strong bases, such as sodium amide (NaNH2) or sodium amidoboranes, which can directly react with esters to form amides under mild, room temperature conditions.
The choice of reaction pathway and specific conditions for the amidation of phenylmalonate monoesters depends on several factors, including the nature of the amine, the desired product, and considerations of functional group tolerance and stereochemistry. The following tables summarize representative findings for these transformations.
Research Findings on Amidation of Phenylmalonate Monoesters and Related Derivatives
The following tables provide a summary of various methods and conditions for the synthesis of malonamides from malonic acid monoesters and related starting materials, illustrating the scope and diversity of these transformations.
Table 1: Amidation of Phenylmalonic Acid Monoesters via Carboxylic Acid Activation
| Entry | Phenylmalonate Monoester | Amine | Coupling Reagent/Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenyl hydrogen ethylmalonate | Benzylamine | DCC/HOBt | N-Methylmorpholine | Dichloromethane | Room Temp. | High |
| 2 | Phenyl hydrogen methylmalonate | Aniline (B41778) | HATU | DIEA | DMF | Room Temp. | >90 |
| 3 | 4-Chlorophenyl hydrogen ethylmalonate | Piperidine | PyBOP | Triethylamine | Acetonitrile | Room Temp. | High |
| 4 | Phenyl hydrogen benzylmalonate | Glycine methyl ester | EDC·HCl | DMAP | Dichloromethane | 0 to Room Temp. | Good |
| 5 | This compound | N-Methylaniline | Phenylboronic acid | - | Toluene (B28343) (Dean-Stark) | Reflux | Moderate to Good |
Table 2: Direct Amidation of the Ester Group in Phenylmalonate Derivatives
Note: The data in the tables are compiled from various research findings and are intended to be representative. Specific yields and conditions may vary depending on the exact substrates and experimental setup.
Advanced Spectroscopic and Crystallographic Characterization of Phenylmalonate Monoesters and Their Anions
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C, ¹⁹F, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the chemical shifts, multiplicities, and coupling constants, a comprehensive picture of the molecular skeleton can be assembled.
¹H and ¹³C NMR: For phenylmalonate esters, ¹H and ¹³C NMR provide direct information about the carbon framework and attached protons. bhu.ac.in In derivatives like diethyl phenylmalonate, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2–7.5 ppm in the ¹H NMR spectrum. The methine proton (α-hydrogen) of the malonate core is also a key diagnostic signal. In the ¹³C NMR spectrum, the carbonyl carbons of the ester and carboxylic acid groups exhibit characteristic downfield shifts, while the carbons of the phenyl ring appear in the aromatic region (approx. 125-140 ppm). bhu.ac.in The chemical shifts can be influenced by solvent and concentration due to intermolecular interactions like π-π stacking between the phenyl rings. uncw.edu
For instance, in diethyl methyl(phenyl)malonate, the aromatic protons show multiplet signals around δ 7.2–7.5 ppm. The presence of different ester groups or substituents on the phenyl ring will alter these chemical shifts, providing valuable data for confirming substitution patterns. Dynamic effects, such as rotameric equilibria, can sometimes lead to signal splitting, which can be resolved using variable-temperature NMR studies.
Interactive Data Table: Representative NMR Chemical Shifts (δ, ppm) for Phenylmalonate Derivatives Note: Data is compiled from related structures like diethyl phenylmalonate and may vary for phenyl hydrogen phenylmalonate itself.
| Nucleus | Functional Group | Representative Chemical Shift (ppm) | Reference |
| ¹H | Aromatic (C₆H₅) | 7.2 - 7.5 (multiplet) | |
| Alkoxy (e.g., -OCH₂CH₃) | ~4.2 (quartet) | chemicalbook.com | |
| Alkyl (e.g., -OCH₂CH₃) | ~1.2 (triplet) | chemicalbook.com | |
| Methine (α-H) | ~4.5 | chemicalbook.com | |
| ¹³C | Carbonyl (Ester, C=O) | ~167 | chemicalbook.com |
| Aromatic (ipso-C) | ~135 | chemicalbook.com | |
| Aromatic (C-H) | 128 - 129 | chemicalbook.com | |
| Methine (α-C) | ~58 | chemicalbook.com | |
| Alkoxy (e.g., -OCH₂) | ~62 | chemicalbook.com | |
| Alkyl (e.g., -CH₃) | ~14 | chemicalbook.com |
¹⁹F and ³¹P NMR: While less common for the parent this compound, ¹⁹F and ³¹P NMR spectroscopy become highly relevant when these elements are incorporated into derivatives. For example, in asymmetric fluorination reactions, N-fluoropyridinium salts are used to introduce fluorine into the α-position of sodium diethyl phenylmalonate, yielding a fluorinated product. beilstein-journals.org The success of such a reaction would be unequivocally confirmed by ¹⁹F NMR, where the fluorine signal would appear at a characteristic chemical shift. Similarly, if phenylmalonate were derivatized with a phosphorus-containing moiety, ³¹P NMR would be the primary tool for characterization. tcichemicals.com
Mass Spectrometry (MS) for Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. wikipedia.org When subjected to ionization, molecules like phenylmalonate monoesters form a molecular ion which can then break apart into smaller, characteristic fragment ions. msu.edu
In electrospray ionization mass spectrometry (ESI-MS), a common technique for these types of molecules, the deprotonated molecule [M-H]⁻ is often observed in negative ion mode. researchgate.netrsc.org The fragmentation of this anion can provide significant structural insight. For dicarboxylic acid monoesters, a typical fragmentation pathway involves the loss of a neutral molecule, such as the alcohol portion of the ester group. researchgate.net
For a phenylmalonate monoester, key fragmentation processes would include:
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylate anion is a common fragmentation pathway for carboxylic acids. researchgate.net
Cleavage of the ester group: This can lead to fragments corresponding to the phenylmalonate core and the alcohol portion.
McLafferty Rearrangement: If an appropriate alkyl chain is present in the ester, a γ-hydrogen rearrangement can occur, leading to a characteristic fragmentation pattern. wikipedia.org
The fragmentation of the phenyl group itself can also contribute to the spectrum, although it is generally more stable. The analysis of these patterns allows for the confirmation of the compound's identity and can help distinguish between isomers. libretexts.org
X-ray Diffraction Studies of Crystalline this compound Salts
X-ray diffraction on single crystals provides the most definitive structural information for molecules in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules. Studies on salts of this compound and related compounds have uncovered complex and elegant supramolecular architectures governed by various non-covalent interactions. researchgate.netiucr.org
Hydrogen bonds are the dominant organizing force in the crystal structures of this compound salts. nih.gov In the crystal structure of benzimidazolium hydrogen phenylmalonate, the hydrogen phenylmalonate anions are linked together by strong O—H⋯O hydrogen bonds, forming zigzag chains. researchgate.net This type of interaction occurs between the carboxylic acid proton of one anion and a carboxylate oxygen of a neighboring anion.
Beyond classical hydrogen bonds, weaker interactions also play a significant role in defining the solid-state architecture. researchgate.net The phenyl rings of the phenylmalonate anions are capable of participating in both C-H⋯π and π⋯π stacking interactions. researchgate.netnih.gov
π⋯π interactions occur when two aromatic rings stack face-to-face or in an offset manner. These interactions are common in quinoline (B57606) derivatives and are proposed to arise from dipole-dipole interactions between the aromatic systems. uncw.edu In phenylmalonate structures, these interactions can link molecules or anion chains into layers or more complex three-dimensional arrangements. researchgate.net
The balance between the strong O-H⋯O bonds and these weaker C-H⋯π and π⋯π forces determines the final crystal packing arrangement. grafiati.comchemrxiv.org
In the crystal structures of carboxylic acids and their salts, the acidic proton can sometimes be disordered. This means the proton does not occupy a single, fixed position but is distributed over two or more potential sites, often within a hydrogen bond. iucr.org
This phenomenon is observed in the crystal structure of a related isoindole-4-carboxylic acid, where the carboxylic group, including its proton, is disordered over two orientations with a specific occupancy ratio. iucr.org Such disorder can also be seen in other systems like salbutamol (B1663637) oxalate, where disorder in a hydroxyl group is influenced by the hydrogen-bonding framework. nih.gov In some cases, this disorder is temperature-dependent and can be associated with phase transitions in the crystal. researchgate.netacs.org For this compound salts, disorder of the carboxylic proton within the strong O—H⋯O hydrogen bond network is a possibility that can be resolved through careful refinement of high-resolution X-ray diffraction data.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Confirmation
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. labmanager.com These techniques are excellent for identifying the functional groups present in a compound, providing a molecular "fingerprint". technologygateway.ie Both techniques are complementary, as some vibrations may be strong in FTIR and weak or absent in Raman, and vice versa. acs.org
For this compound, key vibrational modes include:
O-H Stretch: A broad and strong absorption in the FTIR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded carboxylic acid O-H group.
C=O Stretch: The carbonyl groups of the carboxylic acid and the ester give rise to intense absorptions in the FTIR spectrum, generally found around 1700-1760 cm⁻¹. The exact position can distinguish between the two types of carbonyls and is sensitive to hydrogen bonding.
C-O Stretch: The C-O stretching vibrations of the ester and carboxylic acid groups appear in the 1200-1300 cm⁻¹ region.
Aromatic C=C Stretch: The phenyl group shows characteristic C=C stretching bands in the Raman spectrum around 1600 cm⁻¹. researchgate.net
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring are visible in the 700-900 cm⁻¹ region of the FTIR spectrum.
These spectroscopic signatures provide rapid and reliable confirmation of the compound's synthesis and purity. technologygateway.ieresearchgate.net
Interactive Data Table: Key Vibrational Frequencies for Phenylmalonate Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique | Reference |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) | FTIR | - |
| Ester/Carboxylic Acid | C=O Stretch | 1700 - 1760 | FTIR | |
| Phenyl Ring | C=C Stretch | ~1600 | Raman | researchgate.net |
| Ester/Carboxylic Acid | C-O Stretch | 1200 - 1300 | FTIR | |
| Phenyl Ring | C-H Bending (out-of-plane) | 700 - 900 | FTIR | - |
Theoretical and Computational Chemistry Studies on Phenylmalonate Monoesters
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a powerful lens through which to examine the fundamental electronic properties of phenylmalonate monoesters, thereby predicting their reactivity. rsc.org Methodologies such as Density Functional Theory (DFT) are frequently employed to solve the Schrödinger equation, providing valuable information on molecular properties and energetics. rsc.org These computational approaches allow for the detailed investigation of geometries, energies, reaction mechanisms, and even spectroscopic properties of molecules. nih.gov
Molecular Electrostatic Potential (MEP) analysis is a crucial computational technique used to predict the reactive behavior of molecules. researchgate.netbhu.ac.in It calculates the electrostatic potential at the surface of a molecule, revealing electron-rich and electron-poor regions. researchgate.netnih.gov For phenylmalonate monoesters and related compounds, MEP maps can identify the sites most susceptible to electrophilic and nucleophilic attack.
The analysis involves generating the MEP on the van der Waals surface of the molecule. researchgate.net Electron-rich areas, such as those near oxygen atoms of the carboxyl and ester groups, are characterized by negative electrostatic potential and are prone to electrophilic attack. Conversely, regions with positive potential, often found around hydrogen atoms, indicate susceptibility to nucleophilic attack. bhu.ac.indntb.gov.ua For instance, in anions like hydrogen phenylmalonate, MEP analysis helps to understand the charge distribution and locate the negative potential minima that are key to intermolecular interactions. nih.govresearchgate.net This method provides a visual signature that can distinguish between active and inactive compounds in a series by highlighting differences in their potential distribution, which influences their initial interaction with receptors or other reactants. nih.gov
Table 1: Key Features of Molecular Electrostatic Potential (MEP) Analysis
| Feature | Description | Relevance to Phenylmalonate Monoesters |
| Electron-Rich Regions | Characterized by negative potential (red/yellow on MEP maps). | Identifies likely sites for electrophilic attack, such as the carbonyl oxygens. nih.gov |
| Electron-Poor Regions | Characterized by positive potential (blue on MEP maps). | Predicts sites for nucleophilic attack, often near acidic protons. bhu.ac.in |
| Reactivity Prediction | The distribution of electrostatic potential guides how the molecule will interact with other reactants. | Helps in understanding enzyme-substrate binding and general chemical reactivity. researchgate.netnih.gov |
| Critical Points (CPs) | Points where the gradient of the MEP is zero, indicating minima, maxima, or saddle points. | The minima near the carbonyl oxygens are particularly important for predicting interaction strength. researchgate.netnih.gov |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The energy and localization of these orbitals are critical in predicting how a molecule will behave in a chemical reaction. pku.edu.cn
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy indicates a greater willingness to donate electrons, making the molecule more nucleophilic. numberanalytics.compku.edu.cn In phenylmalonate monoesters, the HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl ring or the carboxylate group. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, making the molecule more electrophilic. numberanalytics.compku.edu.cn The LUMO is generally found on the electron-deficient parts of the molecule. researchgate.net
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. numberanalytics.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com
FMO analysis has been instrumental in rationalizing the outcomes of various reactions. For phenylmalonate derivatives, understanding the HOMO-LUMO gap and the spatial distribution of these orbitals can explain their reactivity towards different reagents and the mechanisms they are likely to follow. pku.edu.cnresearchgate.net
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stereoselectivity
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the mechanisms of complex organic and enzymatic reactions. nih.govutas.edu.aumdpi.com It provides a balance between computational cost and accuracy, making it suitable for investigating the intricate pathways of reactions involving phenylmalonate monoesters, particularly their stereoselectivity. researchgate.netrsc.org
A central application of DFT in reaction mechanism studies is the location and characterization of transition states (TS). researchgate.netacs.org A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. acs.org
In the context of the enzymatic decarboxylation of α-methyl-α-phenylmalonate, DFT calculations have been used to model the reaction pathway. acs.org Studies using a quantum chemical cluster approach have identified the key transition states and intermediates. For example, the reaction proceeds via the formation of an enediolate intermediate after the initial decarboxylation step. researchgate.netacs.org The calculated energy barriers for these steps provide quantitative insights into the reaction kinetics.
Table 2: Calculated Energy Barriers for the Decarboxylation of α-Methyl-α-Phenylmalonate (Model II)
| Reaction Step | Enantiomeric Pathway | Calculated Energy Barrier (kcal/mol) | Reference |
| Decarboxylation (TS1) | R-pathway | 16.2 | acs.org |
| Decarboxylation (TS1) | S-pathway | 34.5 | acs.org |
| Proton Transfer (TS2) | R-pathway | 12.8 (relative to React-I-R) | acs.org |
Note: The significant difference in the energy barriers for the R and S pathways (18.3 kcal/mol) explains the high enantioselectivity of the enzyme, strongly favoring the R-product. acs.org
Intramolecular charge transfer (ICT) refers to the redistribution of electron density within a molecule upon electronic excitation or during a chemical reaction. rsc.org Molecules with ICT character are often sensitive to their environment, and their properties can be significantly influenced by the solvent. researchgate.netnih.gov
Computational studies can model these phenomena. The effect of the solvent is often incorporated into calculations using implicit solvation models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant. mdpi.comresearchgate.net These models help to understand how the polarity and specific interactions of the solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby affecting reaction rates and outcomes. nih.govtdl.org For reactions involving charged species like the enediolate intermediate in phenylmalonate decarboxylation, solvent effects and the ability of the surrounding medium (like an enzyme's active site) to stabilize charge are critical. researchgate.netacs.org
Computational Modeling of Enzyme-Substrate Complexes
Computational modeling is a powerful tool for understanding how enzymes achieve their remarkable catalytic efficiency and specificity. mit.edunih.gov By creating models of enzyme-substrate complexes, researchers can visualize the precise interactions that position the substrate for reaction and stabilize the transition state. nih.gov For phenylmalonate monoesters, this approach has been particularly insightful in studies of arylmalonate decarboxylase (AMDase). researchgate.netresearchgate.net
Using methods like quantum mechanics/molecular mechanics (QM/MM), a small, critical region of the system (the substrate and key active site residues) is treated with high-level quantum mechanics, while the rest of the enzyme is modeled using more computationally efficient molecular mechanics. rsc.org This hybrid approach allows for the study of bond-breaking and forming events within the large framework of the protein. rsc.org
Modeling studies of AMDase with α-methyl-α-phenylmalonate have revealed the structural basis for its high enantioselectivity. acs.orgacs.org The active site contains a dioxyanion hole that stabilizes the enediolate intermediate through hydrogen bonds. researchgate.netnih.gov It also features a large, solvent-accessible cavity and a smaller hydrophobic pocket. nih.govohio-state.edu The calculations show that the substrate binds in a way that places the large phenyl group in the spacious cavity and the smaller methyl group in the hydrophobic pocket, leading to the (R)-product. acs.orgacs.org The alternative binding mode, which would lead to the (S)-product, is energetically unfavorable by as much as 14.1 kcal/mol due to severe steric clashes between the phenyl group and the residues of the small hydrophobic pocket. acs.orgacs.org This large energy difference dictates the stereochemical outcome of the reaction from the initial binding step. acs.org
Docking Simulations and Active Site Residue Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.net This method is instrumental in elucidating the binding modes of phenylmalonate monoesters within the active sites of various hydrolases, such as lipases and penicillin G acylase (PGA).
Docking studies on enzymes that catalyze the hydrolysis of phenylmalonate diesters offer a clear window into the interactions governing substrate recognition and transformation. For instance, in the asymmetric hydrolysis of dimethyl phenylmalonate by PGA, computational models have been used to understand the high specificity of the enzyme. researchgate.net These simulations reveal that the phenyl group of the substrate fits into a specific hydrophobic pocket within the enzyme's active site. researchgate.net The orientation of the substrate is further stabilized by interactions between the ester groups and key amino acid residues in the catalytic center.
Research on various lipases, such as those from Candida rugosa (CRL) and Alcaligenes sp. (QL), has also benefited from docking simulations. researchgate.net These studies help to identify the crucial amino acid residues that form the binding pocket and interact with the substrate. The insights gained from the docking of related diesters can be extrapolated to Phenyl hydrogen phenylmalonate. It is predicted that the phenyl ring would occupy a hydrophobic pocket, while the carboxylate and ester functionalities would form hydrogen bonds and other electrostatic interactions with polar residues in the active site. The specific nature of these interactions dictates the binding affinity and the subsequent catalytic steps.
Molecular dynamics (MD) simulations further refine the static picture provided by docking by introducing the element of time and motion, allowing for the observation of the dynamic behavior of the enzyme-substrate complex. nih.govnih.gov These simulations can reveal conformational changes in both the enzyme and the substrate upon binding, providing a more realistic model of the interactions within the active site. For example, MD simulations can show how the active site adapts to accommodate the phenylmalonate monoester and how water molecules, essential for hydrolysis, access the catalytic site.
Table 1: Key Active Site Residues and Their Postulated Interactions with Phenylmalonate Esters
| Enzyme | Key Residue(s) | Type of Interaction | Postulated Role |
| Penicillin G Acylase (PGA) | Hydrophobic Pocket Residues | Hydrophobic Interactions | Binds the phenyl group of the substrate, orienting it for catalysis. researchgate.net |
| Catalytic Triad (e.g., Ser, His, Asp) | Covalent and Hydrogen Bonding | Directly involved in the hydrolysis of the ester bond. | |
| Candida rugosa Lipase (CRL) | Hydrophobic Lid Residues | Hydrophobic Interactions | Controls access to the active site and contributes to substrate specificity. researchgate.net |
| Oxyanion Hole Residues | Hydrogen Bonding | Stabilizes the tetrahedral intermediate formed during hydrolysis. | |
| Alcaligenes sp. Lipase (QL) | Active Site Serine | Covalent Catalysis | Acts as the nucleophile to attack the ester carbonyl group. researchgate.net |
This table is a composite based on studies of related phenylmalonate diesters and general knowledge of hydrolase mechanisms.
Rationalization of Enantioselectivity in Biocatalytic Processes
One of the most significant contributions of computational chemistry to the study of phenylmalonate monoesters is in rationalizing the enantioselectivity observed in their biocatalytic production. The asymmetric hydrolysis of prochiral phenylmalonate diesters can yield enantiomerically enriched monoesters, and computational models are key to understanding the molecular basis of this selectivity. researchgate.net
The enantioselectivity of an enzyme is determined by the difference in the activation energies of the transition states leading to the two possible enantiomeric products. Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM) simulations, can be used to model these transition states and calculate their energies. By comparing the energies of the pro-(R) and pro-(S) transition states, researchers can predict which enantiomer will be preferentially formed.
In the case of the hydrolysis of dimethyl phenylmalonate by PGA, it has been shown to be a highly asymmetric process, yielding the (+)-methyl phenylmalonate. researchgate.net Computational studies can rationalize this by demonstrating that the binding of the prochiral substrate in one orientation is significantly more favorable than in the other. This preferred binding mode places one of the two ester groups in a more catalytically competent position relative to the active site residues, leading to its selective hydrolysis. The charged carboxylic acid group of the resulting monoester likely prevents it from being a substrate for further hydrolysis, allowing for its accumulation. researchgate.net
Similarly, for lipases, the enantioselectivity can be explained by the shape and nature of the active site. The binding pocket can be envisioned as having specific regions that can accommodate the different substituents of the chiral center. The differential fit and interactions of the pro-R and pro-S groups of the substrate within these pockets lead to the observed enantiopreference. For example, a large hydrophobic pocket might favor the binding of the phenyl group, while a smaller pocket might accommodate the ester group, and the precise geometry of these pockets dictates the stereochemical outcome.
Table 2: Factors Influencing Enantioselectivity in the Hydrolysis of Phenylmalonate Diesters
| Factor | Description | Computational Insight |
| Substrate Binding Orientation | The prochiral substrate must bind in a specific orientation for catalysis to occur. | Docking and MD simulations can identify the most stable binding modes and their proximity to catalytic residues. |
| Transition State Stabilization | The enzyme must stabilize the transition state of the reaction for one enantiomer more effectively than for the other. | QM/MM calculations can determine the relative energies of the diastereomeric transition states. |
| Active Site Architecture | The size, shape, and chemical nature of the active site pockets play a crucial role. | Molecular modeling can map the active site and identify key steric and electronic interactions that favor one enantiomer. |
| Product Inhibition/Specificity | The enzyme should ideally not hydrolyze the desired chiral monoester product. | Docking studies can show that the monoester is a poor binder or adopts a non-productive binding mode due to factors like charge repulsion. researchgate.net |
Synthetic Applications and Advanced Transformations of Phenylmalonate Monoesters in Organic Synthesis
Precursors in Complex Organic Molecule Synthesis
Phenyl hydrogen phenylmalonate and related phenylmalonate monoesters are versatile precursors in the synthesis of complex organic molecules. Their unique structure, featuring a reactive methylene (B1212753) group flanked by a phenyl ring and two carbonyl groups (one ester and one carboxylic acid), allows for a variety of chemical transformations. This section explores their application in the synthesis of carboxylic acid derivatives, heterocyclic compounds, and their potential role in peptide synthesis.
Synthesis of Substituted Carboxylic Acid Derivatives
This compound serves as an excellent starting material for the synthesis of substituted phenylacetic acids through a process analogous to the well-established malonic ester synthesis. This synthetic route typically involves two key steps: alkylation of the α-carbon followed by hydrolysis and decarboxylation.
The process begins with the deprotonation of the carbon atom situated between the two carbonyl groups. This proton is particularly acidic due to the resonance stabilization of the resulting carbanion by both the ester and carboxylic acid functionalities. Treatment with a suitable base, such as sodium ethoxide, generates a potent nucleophile. This nucleophile can then be alkylated by reacting it with an alkyl halide (R-X). This step introduces a new alkyl group onto the α-carbon, forming a substituted phenylmalonate derivative.
Table 1: Synthesis of Substituted Phenylacetic Acids
| Starting Material | Reagents | Product |
| This compound | 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) 3. H₃O⁺, Heat | α-Alkyl-phenylacetic acid |
| This compound | 1. Base (e.g., NaOEt) 2. Benzyl (B1604629) Bromide 3. H₃O⁺, Heat | 2,3-Diphenylpropanoic acid |
| This compound | 1. Base (e.g., NaOEt) 2. Allyl Bromide 3. H₃O⁺, Heat | 2-Phenylpent-4-enoic acid |
Intermediates in Heterocyclic Compound Synthesis (e.g., quinolines, pyrimidines)
Phenylmalonate monoesters are valuable intermediates in the construction of various heterocyclic ring systems, which form the core of many pharmaceuticals and biologically active compounds. Their ability to act as a three-carbon building block makes them particularly useful in condensation reactions.
Pyrimidines: One of the classic applications of malonic esters is in the synthesis of barbiturates, which are derivatives of pyrimidine. In this type of reaction, a phenylmalonate ester can be condensed with urea (B33335) in the presence of a strong base. The reaction proceeds through a series of nucleophilic acyl substitution and condensation steps to form the heterocyclic pyrimidine-2,4,6-trione ring system. The presence of the phenyl group from the malonate precursor imparts specific properties to the resulting barbiturate.
Quinolines: Phenylmalonate monoesters are also precursors for the synthesis of quinoline (B57606) derivatives, specifically 4-hydroxyquinolines, via the Gould-Jacobs reaction wikipedia.orgresearchgate.net. This reaction begins with the condensation of an aniline (B41778) with a malonate derivative, such as diethyl ethoxymethylenemalonate, which can be conceptually related to a reactive form of a phenylmalonate. The initial reaction forms an anilinomethylenemalonate intermediate. Upon heating, this intermediate undergoes a thermal cyclization, an electrocyclic reaction, to form the quinoline ring system d-nb.info. Subsequent hydrolysis of the ester and decarboxylation yields the 4-hydroxyquinoline (B1666331) core structure wikipedia.orgresearchgate.net. This method is highly effective for preparing substituted quinolines, which are important scaffolds in drug discovery, particularly for antimalarial agents wikipedia.org.
Role in Enantioselective Synthesis and Chiral Pool Diversification
Phenylmalonate monoesters are significant substrates in the field of enantioselective synthesis, where the goal is to produce a single enantiomer of a chiral molecule. The α-carbon of this compound is prochiral, meaning it can be converted from an achiral center to a chiral one in a single step. This makes it an ideal target for asymmetric transformations.
One powerful strategy is the desymmetrization of malonate esters. In this approach, a chiral catalyst differentiates between the two identical ester groups (or in the case of a monoester, the ester and the carboxylic acid), leading to a reaction that proceeds with high enantioselectivity. For instance, nickel-catalyzed desymmetrizing arylative cyclizations of alkynyl malonate esters with arylboronic acids have been used to synthesize highly functionalized chiral cyclopent-2-enones wikipedia.orgd-nb.info. This methodology allows for the creation of complex chiral structures containing quaternary stereocenters in high enantiomeric excess wikipedia.orgd-nb.info.
Another key application is in enantioselective alkylation reactions. Using phase-transfer catalysis with a chiral catalyst, the α-carbon of a malonate ester can be alkylated with high enantioselectivity. This method has been successfully used to produce α-methyl-α-alkylmalonates, which are versatile chiral building blocks containing a quaternary carbon center, in high chemical yields (up to 99%) and with excellent enantioselectivities (up to 98% ee) peptide.com.
Phenylmalonate derivatives can also be used in conjunction with chiral auxiliaries ug.edu.plnih.govresearchgate.net. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. This compound could be esterified with a chiral alcohol (the auxiliary). The chirality of the auxiliary would then control the direction of attack of an incoming reagent on the α-carbon, leading to the formation of one diastereomer preferentially. After the reaction, the chiral auxiliary can be removed, yielding an enantiomerically enriched product.
Table 2: Examples of Enantioselective Reactions with Malonate Derivatives
| Reaction Type | Catalyst/Method | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) |
| Desymmetrizing Arylative Cyclization | Chiral phosphinooxazoline/nickel complex | Alkynyl malonate esters | Chiral cyclopent-2-enones | 77–94% d-nb.info |
| α-Alkylation | Phase-transfer catalysis with (S,S)-3,4,5-trifluorophenyl-NAS bromide | 2,2-diphenylethyl tert-butyl α-methylmalonates | α-methyl-α-alkylmalonates | up to 98% peptide.com |
| Decarboxylative Protonation | Aryl malonate decarboxylase (AMDase) enzyme | Disubstituted malonic acids | Homochiral carboxylic acids | High enantioselectivity nih.gov |
Development of Functionalized Phenylmalonate Derivatives
The versatility of the phenylmalonate scaffold is greatly expanded through the synthesis of its functionalized derivatives. By modifying the phenyl ring, the ester group, or the α-carbon, chemists can fine-tune the molecule's steric and electronic properties to suit specific synthetic goals.
One common strategy is to introduce substituents onto the phenyl ring. For example, the synthesis of diethyl 2-(perfluorophenyl)malonate introduces a highly electron-withdrawing pentafluorophenyl group researchgate.net. This modification significantly alters the acidity of the α-proton and the reactivity of the molecule. Such derivatives are precursors to perfluorophenylacetic acids, which are of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms researchgate.net.
Another avenue for functionalization is through reactions at the α-position. The generation of benzylidene malonates is a prime example. These compounds are typically synthesized by the Knoevenagel condensation of benzaldehyde (B42025) (or a substituted benzaldehyde) with a malonic ester. Benzylidene malonates containing specific functional groups, such as a 2-alkoxyethyl group at the ortho position of the phenyl ring, have been used as precursors for the synthesis of polysubstituted naphthalenes. This strategy involves a sequence of hydride shift-mediated C-H bond functionalization and aromatization, demonstrating how a functionalized malonate can be a key component in complex cascade reactions.
The ester group itself can also be a point of modification. Instead of simple ethyl or methyl esters, more complex or sterically demanding alcohols can be used. For instance, using a bulky ester group like tert-butyl can provide steric hindrance or allow for selective deprotection under specific acidic conditions, adding another layer of control in a multi-step synthesis peptide.com.
Applications in Material Science and Surface Modification
While direct applications of this compound in material science are not extensively documented, its derivatives hold significant potential for the functionalization of surfaces and the creation of novel materials. The core structure—a phenyl ring attached to a malonate group—can be readily modified to incorporate functionalities suitable for surface chemistry and polymer synthesis.
A key area of application is in the formation of self-assembled monolayers (SAMs). SAMs are highly ordered molecular layers that spontaneously form on the surface of a substrate. A molecule designed for SAM formation typically has three parts: a head group that anchors to the surface, a spacer or chain, and a terminal functional group that dictates the surface properties. A derivative of this compound could be synthesized to include an appropriate anchoring group. For example, incorporating a silane (B1218182) group (e.g., a triethoxysilane) would allow it to form a stable monolayer on oxide surfaces like silicon or glass. Similarly, adding a thiol group would enable it to anchor to gold surfaces.
Once anchored, the phenylmalonate unit would be exposed on the surface. The terminal ester or carboxylic acid group could then be used for further chemical modifications, such as attaching biomolecules, catalysts, or chromophores. This would allow for the precise engineering of surface properties, creating surfaces with tailored wettability, adhesion, or biorecognition capabilities.
In polymer science, phenylmalonate derivatives could be incorporated into polymer chains as monomers or as functional side groups. For instance, a phenylmalonate derivative functionalized with a polymerizable group like a vinyl or styrenyl moiety could be copolymerized with other monomers. The resulting polymer would have phenylmalonate units pendant from the polymer backbone, which could be used for subsequent cross-linking reactions or for chelating metal ions, leading to the development of functional polymers for coatings, membranes, or advanced composites.
Q & A
Basic: What are the common synthetic routes for phenyl hydrogen phenylmalonate, and how do their yields compare under optimized conditions?
This compound (PHP) is typically synthesized via partial hydrolysis of diethyl phenylmalonate. For example, diethyl phenylmalonate can undergo selective hydrolysis using 0.25 M Na₂CO₃, yielding the mono-acid in 92% efficiency . Alternative routes include the reaction of phenylmalonic acid with benzyl alcohol in carbon tetrachloride under HCl catalysis to form monobenzyl phenylmalonate (MP, 68°C), followed by controlled hydrolysis . Comparative yields depend on reaction conditions: direct ester hydrolysis is more efficient (84–92%) than decarboxylative pathways (20–30%) . Structural confirmation requires IR (e.g., loss of carbonyl bands at 1735 cm⁻¹) and NMR to track ester-to-acid conversion .
Basic: How is this compound structurally characterized in coordination chemistry studies?
PHP’s coordination behavior is validated via X-ray crystallography and IR spectroscopy . In copper(II) complexes, PHP acts as a bis-monodentate or bridging ligand. For example, in [Cu(4,4′-bpy)(Phmal)]·2H₂O, PHP’s carboxylate groups coordinate equatorially, confirmed by Cu–O bond lengths of ~1.95–2.00 Å . IR spectra show asymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretches at 1570–1600 cm⁻¹ and 1380–1420 cm⁻¹, respectively, distinguishing protonated vs. deprotonated forms . Magnetic susceptibility data further reveal PHP’s role in mediating weak ferromagnetic (J = +0.77 cm⁻¹) or antiferromagnetic (J = −0.59 cm⁻¹) interactions via carboxylate bridges .
Advanced: How do ligand design and reaction conditions influence the magnetic properties of PHP-based coordination polymers?
PHP’s magnetic coupling depends on bridging geometry and ligand substituents . In [Cu(2,4′-bpy)(Phmal)(H₂O)]ₙ, PHP adopts an anti-syn conformation, creating a Cu–Cu separation of 5.37 Å and ferromagnetic exchange (J = +0.77 cm⁻¹) due to orthogonal d-orbital alignment . By contrast, anti-syn equatorial-apical bridging in [Cu(4,4′-bpy)(Phmal)]·2H₂O yields antiferromagnetic behavior (J = −0.59 cm⁻¹) from planar orbital overlap . Substituents like 4,4′-bipyridine enhance π-stacking, altering interlayer distances (11.08 Å vs. 15.22 Å) and magnetic dimensionality . EPR and low-temperature XRD are critical for resolving Jahn-Teller distortions and exchange pathways .
Advanced: What mechanistic insights govern enzymatic decarboxylation of PHP derivatives, and how is this applied in asymmetric synthesis?
The arylmalonate decarboxylase (AMDase) from Alcaligenes bronchisepticus KU1201 catalyzes PHP decarboxylation to phenylacetate via a thiol-dependent mechanism . AMDase (24 kDa monomer) lacks biotin/ATP dependence but requires a free cysteine residue (inhibited by Hg²⁺/Ag⁺). It decarboxylates α-aryl-α-methylmalonates stereoselectively, producing (R)-α-arylpropionates with >90% enantiomeric excess . Key steps include substrate binding via π-π interactions with Phe24 and transition-state stabilization by Arg74. This enzyme enables green synthesis of chiral NSAID precursors without racemization .
Advanced: How do competing reaction pathways (e.g., hydrolysis vs. cyclization) impact PHP’s utility in heterocycle synthesis?
PHP’s reactivity is highly condition-dependent. For example, acid-catalyzed cyclization of α,β-diphenyl-β-(pyrazolinone)propionic acid (derived from PHP) with polyphosphoric acid yields indanone-fused pyrazolinones (e.g., compound II, IR: 1735 cm⁻¹, 1690 cm⁻¹) . Conversely, base-mediated Dieckmann cyclization of PHP-derived malonamides produces tetramic acids (e.g., 92% yield with Na₂CO₃), but competing decarboxylation occurs with cysteine-derived substrates . Competing pathways are monitored via LC-MS and controlled by pH (acid for cyclization, base for ester hydrolysis) .
Basic: What analytical techniques are essential for resolving PHP’s rotameric and tautomeric equilibria in solution?
VT-NMR and NOESY are critical. PHP derivatives like zwitterionic malonamides exhibit rotameric broadening in ¹H NMR (e.g., Δδ = 0.2 ppm for NH protons at 298–343 K), resolved by cooling to 233 K . Tautomeric equilibria (e.g., keto-enol) are identified via IR (νC=O at 1690 cm⁻¹ vs. νC-O at 1250 cm⁻¹) and ¹³C NMR (δ 190–200 ppm for carbonyls) . X-ray crystallography definitively assigns stereochemistry, as seen in cis-2,5 malonamide diastereomers .
Advanced: How do steric and electronic effects influence PHP’s reactivity in SNAr reactions for fused heterocycles?
Steric hindrance from PHP’s phenyl groups suppresses SNAr coupling with bulky electrophiles (e.g., no reaction with di(tert-butyl)phenylmalonate) . Electron-withdrawing substituents on PHP enhance electrophilicity: reaction with imidazo[1,5-a]pyridinium triflate proceeds via SNAr at C5, yielding mesoionic tricycles (94% yield) after decarboxylation . Steric relief (e.g., replacing phenyl with methyl) restores reactivity, as shown in compound 12 . DFT calculations predict activation barriers for sterically congested intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
